N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 115388-95-9
VCID: VC0039388
InChI: InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)52-31-21-33(44-24-41-35-36(44)42-38(40)43-37(35)46)51-32(31)22-50-34(45)23-49-30-11-7-4-8-12-30/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1
SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)O
Molecular Formula: C39H37N5O8
Molecular Weight: 703.7 g/mol

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide

CAS No.: 115388-95-9

Cat. No.: VC0039388

Molecular Formula: C39H37N5O8

Molecular Weight: 703.7 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide - 115388-95-9

Specification

CAS No. 115388-95-9
Molecular Formula C39H37N5O8
Molecular Weight 703.7 g/mol
IUPAC Name [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate
Standard InChI InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)52-31-21-33(44-24-41-35-36(44)42-38(40)43-37(35)46)51-32(31)22-50-34(45)23-49-30-11-7-4-8-12-30/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1
Standard InChI Key UZJDLVVHMBDLRQ-WIHCDAFUSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)COC5=CC=CC=C5)N6C=NC7=C6N=C(NC7=O)N
SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)O
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)COC5=CC=CC=C5)N6C=NC7=C6N=C(NC7=O)N

Introduction

Physical and Chemical Properties

The physical and chemical properties of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide are critical for understanding its behavior in various experimental conditions and potential applications. Based on available data, the compound has a molecular weight of 703.7 g/mol and contains 39 carbon atoms, 37 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms, as indicated by its molecular formula C39H37N5O8.

The presence of multiple aromatic rings, including the purine ring system and three phenyl groups (one unsubstituted and two para-methoxy substituted), contributes to the compound's aromaticity and potential for π-π stacking interactions. The compound contains both hydrophilic groups (hydroxyl, carbonyl, and amide functionalities) and hydrophobic regions (aromatic rings), suggesting amphiphilic properties that would influence its solubility profile in various solvents.

The compound's Standard InChI representation (InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)52-31-21-33(44-24-41-35-36(44)42-38(40)43-37(35)46)51-32(31)22-50-34(45)23-49-30-11-7-4-8-12-30/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1) provides detailed structural information including connectivity, stereochemistry, and hydrogen positioning.

Table 1: Physical and Chemical Properties of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide

PropertyValue
Molecular FormulaC39H37N5O8
Molecular Weight703.7 g/mol
CAS Number115388-95-9
Standard InChIKeyUZJDLVVHMBDLRQ-WIHCDAFUSA-N
StereochemistryContains multiple stereogenic centers
Functional GroupsPurine base, oxolane ring, bis(4-methoxyphenyl)-phenylmethoxy group, phenoxyacetamide

Structural Characteristics

The structural complexity of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide arises from its multiple functional components and stereochemical features. The compound's backbone consists of a modified purine nucleoside structure with elaborate protecting and functional groups attached at various positions.

At the core of the molecule is a purine ring system, specifically a 6-oxo-1H-purin-2-yl group (a modified guanine base), which is connected to the oxolane (tetrahydrofuran) ring at the 9-position of the purine. The oxolane ring, which replaces the ribose sugar found in natural nucleosides, contains a hydroxyl group at the 4-position and a bis(4-methoxyphenyl)-phenylmethoxy group attached to the 5-position via a methylene bridge.

The bis(4-methoxyphenyl)-phenylmethoxy group (commonly known as the 4,4'-dimethoxytrityl or DMT group in nucleic acid chemistry) is a bulky protecting group that typically protects the 5'-hydroxyl group during oligonucleotide synthesis. This group consists of three aromatic rings: one unsubstituted phenyl ring and two p-methoxyphenyl rings, all connected to a central carbon atom, creating a tripod-like structure.

The 2-phenoxyacetamide moiety is attached to the 2-position of the purine ring, forming an amide linkage. This group consists of a phenoxy group (a phenyl ring connected to an oxygen atom) attached to an acetamide unit, which creates additional functional complexity and potential for hydrogen bonding interactions.

The compound contains multiple stereogenic centers, particularly in the oxolane ring, with the IUPAC name indicating specific stereochemistry at positions 2R, 3S, and 5R. This stereochemical configuration is crucial for its potential biological activity and interactions with target molecules.

Analysis Methods and Characterization

The characterization and analysis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide would typically involve a combination of spectroscopic, chromatographic, and computational techniques to confirm its structure, purity, and properties. While specific analytical data for this compound is limited in the available search results, standard methods for similar compounds can be discussed.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, 13C-NMR, and potentially 2D techniques such as COSY, HSQC, and HMBC, would be essential for confirming the structural connectivity and stereochemistry of the compound. The complex structure would yield characteristic signals for the aromatic protons of the purine base and phenyl rings, as well as distinctive patterns for the oxolane ring protons and methoxy groups.

Mass spectrometry would provide accurate molecular weight confirmation and fragmentation patterns that could help verify the structure. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the molecular formula. The expected molecular ion peak would occur at m/z 703.7, corresponding to the molecular weight of C39H37N5O8.

Infrared (IR) spectroscopy would help identify key functional groups, with characteristic absorptions expected for the carbonyl groups of the amide and the oxo-purine, as well as the hydroxyl group of the oxolane ring. UV-visible spectroscopy would provide information about the chromophoric systems, particularly the purine base and the aromatic rings.

X-ray crystallography, if crystals of suitable quality could be obtained, would provide definitive confirmation of the three-dimensional structure, including absolute stereochemistry at the chiral centers. This would be particularly valuable given the structural complexity of the compound.

Table 2: Expected Analytical Characteristics of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide

Analytical TechniqueExpected Observations
1H-NMRSignals for aromatic protons (multiple phenyl rings and purine), methoxy protons (singlets around 3.8 ppm), oxolane ring protons
13C-NMRCarbonyl carbons (165-175 ppm), aromatic carbons (115-160 ppm), oxolane ring carbons (65-90 ppm), methoxy carbons (~55 ppm)
Mass SpectrometryMolecular ion at m/z 703.7, characteristic fragmentation patterns
IR SpectroscopyAbsorptions for C=O (1650-1700 cm-1), O-H (3200-3600 cm-1), aromatic C=C (1450-1600 cm-1)
HPLCRetention time dependent on column and conditions, useful for purity assessment

Computational methods, including molecular modeling and density functional theory (DFT) calculations, could provide insights into the compound's preferred conformations, electronic structure, and potential binding interactions with biological targets. These computational approaches would complement experimental data and help guide further research on the compound's properties and applications.

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